molecular formula C12H14O7 B14680586 alpha-L-Idopyranosiduronic acid, phenyl CAS No. 39031-71-5

alpha-L-Idopyranosiduronic acid, phenyl

Cat. No.: B14680586
CAS No.: 39031-71-5
M. Wt: 270.23 g/mol
InChI Key: WVHAUDNUGBNUDZ-DSPMHBFJSA-N
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Description

Alpha-L-Idopyranosiduronic acid, phenyl: is a chemical compound with the molecular formula C12H14O7. It is a derivative of iduronic acid, which is a component of glycosaminoglycans, such as heparan sulfate and dermatan sulfate. This compound is of significant interest in biochemical research due to its role in various biological processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-Idopyranosiduronic acid, phenyl typically involves the glycosylation of iduronic acid derivatives with phenyl groups. One common method includes the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, chromatography, and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-Idopyranosiduronic acid, phenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Alpha-L-Idopyranosiduronic acid, phenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in studying glycosaminoglycan metabolism and enzyme activity, particularly alpha-L-iduronidase.

    Medicine: It serves as a diagnostic marker for lysosomal storage disorders such as mucopolysaccharidosis I (MPS I).

    Industry: The compound is utilized in the production of pharmaceuticals and biochemical assays

Mechanism of Action

The mechanism of action of alpha-L-Idopyranosiduronic acid, phenyl involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for alpha-L-iduronidase, an enzyme that cleaves iduronic acid residues from glycosaminoglycans. This enzymatic activity is crucial for the degradation of these complex carbohydrates, preventing their accumulation in tissues .

Comparison with Similar Compounds

    Glucuronic acid derivatives: These compounds share structural similarities with alpha-L-Idopyranosiduronic acid, phenyl but differ in their specific functional groups and biological activities.

    Mannopyranosiduronic acid: Another uronic acid derivative with distinct properties and applications.

    Galactopyranosiduronic acid: Similar in structure but with different stereochemistry and reactivity.

Uniqueness: this compound is unique due to its specific interaction with alpha-L-iduronidase and its role in glycosaminoglycan metabolism. Its distinct stereochemistry and functional groups make it a valuable tool in biochemical research and therapeutic applications .

Properties

CAS No.

39031-71-5

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10+,12+/m0/s1

InChI Key

WVHAUDNUGBNUDZ-DSPMHBFJSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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